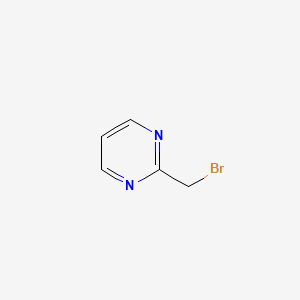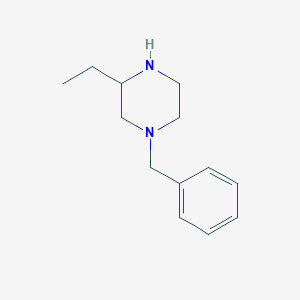
3-(4-Bromophenyl)-1-morpholinopropan-1-one
概要
説明
The compound of interest, 3-(4-Bromophenyl)-1-morpholinopropan-1-one, is a brominated morpholine derivative. Morpholine is a versatile heterocycle used in various chemical syntheses and applications. The presence of the 4-bromophenyl group suggests potential reactivity in cross-coupling reactions and utility in synthesizing more complex organic molecules.
Synthesis Analysis
The synthesis of related bromophenyl morpholine derivatives has been reported in several studies. For instance, the synthesis of 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides was achieved by reacting 1-(4-bromophenyl)-3-morpholino-2-phenylpropan-1-one with Grignard compounds in diethyl ether, yielding a series of tertiary amino alcohols . Another related compound, 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol, was synthesized via a one-pot reaction from 4-bromobenzaldehyde, 2-naphthol, and morpholine . These methods demonstrate the reactivity of bromophenyl morpholine derivatives and their potential for further functionalization.
Molecular Structure Analysis
The molecular structure of bromophenyl morpholine derivatives has been characterized using various spectroscopic techniques. For example, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, was determined by X-ray single crystal determination, revealing a monoclinic space group and a chair conformation of the morpholine ring . Similarly, the structure of 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol was elucidated, showing the bromophenyl ring approximately perpendicular to the naphthalene system . These studies provide insights into the conformation and geometry of bromophenyl morpholine compounds.
Chemical Reactions Analysis
Bromophenyl morpholine derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The bromine atom on the phenyl ring makes these compounds suitable for nucleophilic substitution reactions or for use in palladium-catalyzed cross-coupling reactions. The morpholine moiety can participate in ring-opening reactions or serve as a directing group in metal-catalyzed transformations. The synthesis of substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds through Crossed-Aldol condensation is an example of the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromophenyl morpholine derivatives are influenced by their molecular structure. The presence of the bromine atom contributes to the relatively high molecular weight and may affect the compound's boiling point and solubility. The morpholine ring imparts basicity to the molecule, which can influence its solubility in acidic or basic environments. The antioxidant activity of related compounds, such as 1-(4-fluorophenyl)-1-alkyl-2-phenyl-3-morpholinopropan-1-ol hydrochlorides, has been studied, indicating that the length of the alkyl chain affects the intensity of the activity . These properties are essential for the practical application and handling of these compounds in chemical research and industry.
科学的研究の応用
Chemical Synthesis and Intermediate Applications
3-(4-Bromophenyl)-1-morpholinopropan-1-one serves as an intermediate in chemical synthesis. It's been used in the preparation of a broad series of tertiary amino alcohols, 3-(4-bromophenyl)-1-morpholino-2-phenylalkan-3-ol hydrochlorides, which are regarded as Trihexyphenidyl analogs. This synthesis involves reactions with various Grignard compounds, showcasing its utility in organic synthesis and pharmaceutical compound development (Isakhanyan, Gevorgyan, & Panosyan, 2008).
Photoinitiator Applications
A derivative of 3-(4-Bromophenyl)-1-morpholinopropan-1-one, specifically 4-Benzoylbenzyl-3-morpholinopropanoate, was synthesized and characterized as a one-component photoinitiator of Type II. It demonstrated potential in initiating polymerization, indicating its applications in materials science and coatings (Jian, Nie, Li, & Yang, 2016).
Antimicrobial Activities
Substituted compounds derived from 3-(4-Bromophenyl)-1-morpholinopropan-1-one exhibited antimicrobial properties. Specifically, substituted (E)-1-(3-bromo-4-morpholinophenyl)-3-phenylprop-2-en-1-one compounds were synthesized and demonstrated antimicrobial activities, highlighting the compound's potential in developing antimicrobial agents (Balaji, Rajarajan, Vijayakumar, Manikandan, Senbagam, Vanangamudi, & Thirunarayanan, 2017).
Pharmaceutical Research
In the realm of pharmaceutical research, 3-(4-Bromophenyl)-1-morpholinopropan-1-one derivatives have been investigated for their potential pharmacological activities. For example, Diaryl-Substituted 3-Morpholinopropanols, synthesized via the interaction of α-phenyl-β-morpholinopropiophenones with Grignard's reagents, showed promising anti-inflammatory and analgesic properties (Gasparyan, Gevorgyan, Paronikyan, Tumadzhyan, & Panosyan, 2005).
特性
IUPAC Name |
3-(4-bromophenyl)-1-morpholin-4-ylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c14-12-4-1-11(2-5-12)3-6-13(16)15-7-9-17-10-8-15/h1-2,4-5H,3,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGMYOJQXRNSKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromophenyl)-1-morpholinopropan-1-one | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)



